trans-2-Carbomethoxycyclohexane-1-carboxylic acid
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Overview
Description
trans-2-Carbomethoxycyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C9H14O4 . It is a derivative of cyclohexane, featuring two functional groups: a methoxycarbonyl group and a carboxylic acid group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation: Another method involves the hydrogenation of trans-2-carbomethoxycyclohexene-1-carboxylic acid using a palladium catalyst under high pressure.
Industrial Production Methods: Industrial production typically involves the esterification route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Carbomethoxycyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-2-Carbomethoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
- trans-2-Hydroxycyclohexane-1-carboxylic acid
- cis-2-Carbomethoxycyclohexane-1-carboxylic acid
- trans-2-Carbomethoxycyclohexene-1-carboxylic acid
Comparison:
Properties
Molecular Formula |
C18H28O8 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C9H14O4/c2*1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
PMHPPCQUUWOIGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O.COC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
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